Peroxypropionyl nitrate

Description

Photochemical Oxidation Mechanisms

During the daytime, the formation of PPN is intricately linked to photochemical smog, driven by the energy from sunlight. vulcanchem.com This process involves the oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx). d-nb.info

A wide array of VOCs, both from natural (biogenic) and human-made (anthropogenic) sources, can act as precursors to PPN. d-nb.info The oxidation of these organic compounds is a critical initial step. For instance, the oxidation of n-alkanes is a known pathway leading to the formation of PPN. d-nb.info The specific mix of VOCs in a given region significantly influences the relative abundance of different peroxyacyl nitrates. wikipedia.org

Nitrogen oxides, primarily nitric oxide (NO) and nitrogen dioxide (NO2), are key ingredients in the formation of PPN. wikipedia.org These compounds are largely emitted from combustion processes. The photochemical cycle begins with the oxidation of VOCs, which leads to the formation of peroxyacyl radicals. These radicals then react with nitrogen dioxide in a reversible reaction to form peroxyacyl nitrates like PPN. wikipedia.org The concentration of NOx can influence the efficiency of PPN formation. nsf.gov

The general reaction is as follows: RC(O)OO• + NO2 ⇌ RC(O)OONO2 wikipedia.org

The formation of the peroxypropionyl radical (CH3CH2C(O)O2•) is the direct precursor step to PPN. This radical is generated through the oxidation of specific VOCs. acs.org For example, the oxidation of propanal and other related compounds leads to the formation of the propionyl radical, which then reacts with oxygen to form the peroxypropionyl radical. copernicus.org This radical is one of several peroxyacyl radicals present in the troposphere. sdu.edu.cn

The reaction of the peroxypropionyl radical with nitrogen dioxide is in competition with its reaction with nitric oxide, which leads to different products and does not form PPN. acs.org The ratio of NO to NO2 in the atmosphere is therefore a critical factor in determining the rate of PPN formation. acs.org

Nighttime Formation Routes

While photochemical reactions are dominant during the day, the formation of organic nitrates can also occur at night. copernicus.org One possible nighttime pathway involves the reaction of aldehydes with the nitrate (B79036) radical (NO3). wikipedia.org The nitrate radical is formed from the reaction of nitrogen dioxide with ozone. This provides a mechanism for the continued production of peroxyacyl nitrates even in the absence of sunlight.

Identification of Specific Precursor Compounds

Identifying the specific VOCs that lead to PPN formation is crucial for understanding and modeling its atmospheric abundance. Research has pointed to several key precursors.

Aldehydes are a significant class of precursors for peroxyacyl nitrates. researchgate.net Specifically, propanal is a key precursor to the peroxypropionyl radical and subsequently PPN. copernicus.org The oxidation of propanal, often initiated by the hydroxyl radical (OH), sets off the chain of reactions that generates the necessary peroxypropionyl radical. copernicus.org Studies have shown that the oxidation of acetaldehyde (B116499) is a primary pathway for the formation of the peroxyacetyl radical, the precursor to the more abundant peroxyacetyl nitrate (PAN), and similarly, propanal serves this role for PPN. dntb.gov.uanuist.edu.cn

The table below summarizes the key precursors and their roles in the formation of Peroxypropionyl Nitrate.

| Precursor Type | Specific Compound(s) | Role in PPN Formation |

| Volatile Organic Compounds (VOCs) | n-alkanes, Propanal | Undergo oxidation to initiate the formation process. d-nb.infocopernicus.org |

| Nitrogen Oxides (NOx) | Nitric Oxide (NO), Nitrogen Dioxide (NO2) | React with peroxyacyl radicals to form PPN. wikipedia.org |

| Aldehydes | Propanal | A direct precursor to the peroxypropionyl radical. copernicus.org |

Structure

3D Structure

Properties

CAS No. |

5796-89-4 |

|---|---|

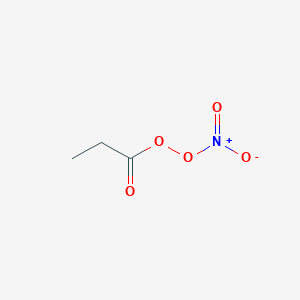

Molecular Formula |

C3H5NO5 |

Molecular Weight |

135.08 g/mol |

IUPAC Name |

nitro propaneperoxoate |

InChI |

InChI=1S/C3H5NO5/c1-2-3(5)8-9-4(6)7/h2H2,1H3 |

InChI Key |

TXINBPKSWKFMNB-UHFFFAOYSA-N |

SMILES |

CCC(=O)OO[N+](=O)[O-] |

Canonical SMILES |

CCC(=O)OO[N+](=O)[O-] |

Other CAS No. |

5796-89-4 |

Synonyms |

peroxypropionyl nitrate POPN |

Origin of Product |

United States |

Atmospheric Formation Pathways and Precursors of Peroxypropionyl Nitrate

Identification of Specific Precursor Compounds

Aromatic and Alkenic Hydrocarbons

Peroxypropionyl nitrate (B79036) (PPN) is a member of the peroxyacyl nitrate (PANs) family of compounds, which are key components of photochemical smog. Its formation in the troposphere is the result of the photochemical oxidation of various volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx). The core of this process is the formation of the peroxypropionyl radical (C2H5C(O)OO•), which then combines with nitrogen dioxide (NO2).

The precursors to this radical, and thus to PPN itself, are a range of hydrocarbons, with alkenic and aromatic compounds playing a significant role. Alkenic hydrocarbons, which contain one or more carbon-carbon double bonds, are notable precursors. For instance, PPN is known to be formed from anthropogenic alkenes such as 1-butene. copernicus.orgcopernicus.org The oxidation of these compounds in the atmosphere breaks them down into smaller fragments, including aldehydes like propanal. Propanal, through reaction with the hydroxyl radical (OH), generates the propionyl radical (C2H5CO•), which quickly reacts with oxygen (O2) to form the peroxypropionyl radical.

Aromatic hydrocarbons are also significant contributors to the formation of PPN. researchgate.net Studies in urban areas have identified that model species representing aromatic compounds, such as xylenes, trimethylbenzenes, and ethyltoluenes, account for a substantial portion of the formation potential for both PPN and its more abundant analogue, peroxyacetyl nitrate (PAN). researchgate.net The complex oxidation of these aromatic rings in the atmosphere can yield a variety of products, including aldehydes that lead to peroxyacyl radical formation.

Furthermore, certain oxygenated VOCs containing double bonds, which can be of biogenic origin, also serve as precursors. The oxidation of (Z)-3-hexen-1-ol, commonly known as leaf alcohol, has been shown to produce propanal as a major product, which subsequently leads to the formation of PPN. sbq.org.br Similarly, research on the atmospheric fate of unsaturated ketoethers has identified PPN as a main reaction product. copernicus.org

Biogenic versus Anthropogenic Contributions

The precursors of Peroxypropionyl nitrate (PPN) originate from both human activities (anthropogenic) and natural sources (biogenic), though their relative importance differs significantly from that of other peroxyacyl nitrates like PAN. PPN is considered to be formed predominantly from anthropogenic hydrocarbons. copernicus.orgcopernicus.org Key anthropogenic precursors include short-chain alkanes and alkenes such as propane (B168953) and 1-butene, as well as aldehydes like propanal, which are often associated with vehicle emissions and industrial processes. copernicus.orgcopernicus.org

In contrast, biogenic sources, while contributing, are generally considered less dominant for PPN compared to PAN. copernicus.org The most abundant biogenic VOC, isoprene, is a major precursor to PAN but not a direct significant source of the propionyl radical needed for PPN. copernicus.orgcopernicus.org However, specific biogenic compounds do contribute to PPN formation. As noted previously, the atmospheric oxidation of leaf alcohol, a VOC emitted by plants, is a confirmed biogenic pathway to PPN. sbq.org.br

The ratio of PPN to PAN in the atmosphere is frequently used by scientists as an indicator to distinguish the character of the dominant VOC precursors in an air mass. tandfonline.com

Low PPN/PAN ratios (e.g., < 0.15) are often associated with air masses where biogenic VOC emissions, like isoprene, dominate the photochemistry. tandfonline.com

High PPN/PAN ratios (e.g., > 0.15) typically indicate that anthropogenic VOCs, particularly alkanes from sources like oil and natural gas emissions, are the primary drivers of the photochemical reactions. tandfonline.com

Data Tables

Table 1: Selected Precursors of this compound (PPN)

| Precursor Class | Specific Compound/Group | Source Type |

| Alkenes | 1-Butene | Anthropogenic |

| Alkanes | Propane | Anthropogenic |

| Aldehydes | Propanal | Anthropogenic/Secondary |

| Aromatic Hydrocarbons | Xylenes, Trimethylbenzenes | Anthropogenic |

| Oxygenated VOCs | (Z)-3-hexen-1-ol (Leaf Alcohol) | Biogenic |

| Oxygenated VOCs | Unsaturated Ketoethers | Anthropogenic/Secondary |

Table 2: Interpretation of PPN/PAN Ratios in Atmospheric Studies

| PPN/PAN Ratio | Implied Dominant Precursor Source | Associated Environment |

| < 0.15 | Biogenic VOCs (e.g., Isoprene) | Forested, Rural |

| > 0.15 | Anthropogenic VOCs (e.g., Alkanes) | Urban, Oil & Gas Production Areas |

Atmospheric Fate and Degradation Processes of Peroxypropionyl Nitrate

Thermal Decomposition Kinetics and Atmospheric Lifetime

The primary sink for Peroxypropionyl Nitrate (B79036) (PPN) in the lower troposphere is thermal decomposition. copernicus.orgresearchgate.net This process is highly dependent on temperature, with the lifetime of PPN decreasing significantly as temperatures rise. d-nb.info The decomposition reaction is a reversible equilibrium, releasing a peroxypropionyl radical and nitrogen dioxide (NO2). wikipedia.org

The stability of PPN, and PANs in general, increases dramatically in colder conditions, such as those found in the middle and upper troposphere. sdu.edu.cnaaqr.orgcopernicus.org This temperature dependence allows PPN to act as a reservoir for NOx, transporting it over long distances to remote regions where it can be released upon descending into warmer air, influencing local ozone production. wikipedia.orggraphyonline.com

Studies have measured the thermal decomposition rate for PPN. At a standard temperature of 298 K (25 °C), the rate constant is similar to that of its more abundant analogue, peroxyacetyl nitrate (PAN). tandfonline.com This similarity in decomposition rates implies that their atmospheric persistence at a given temperature is comparable. tandfonline.com The atmospheric lifetime of PPN is significantly influenced by these thermal loss processes. copernicus.orgresearchgate.net For instance, the thermal decomposition lifetime for PANs can range from about 30-60 minutes at 298 K to several hours or days at colder temperatures. d-nb.infocopernicus.org

Table 1: Thermal Decomposition Rate Constants for Peroxyacyl Nitrates at 298 K This table is interactive. Click on the headers to sort the data.

| Compound | Rate Constant (k₂₉₈) (s⁻¹) | Reference |

|---|---|---|

| Peroxypropionyl nitrate (PPN) | 3.4 x 10⁻⁴ | tandfonline.com |

| Peroxyacetyl nitrate (PAN) | 3.0 x 10⁻⁴ | tandfonline.com |

Photolytic Degradation Pathways

Photolysis, the breakdown of a chemical compound by photons, represents another degradation pathway for PPN in the atmosphere. This process is most significant in the upper troposphere where solar radiation is more intense. copernicus.org The absorption of ultraviolet (UV) radiation can break the peroxy-nitrate bond, leading to the formation of a peroxypropionyl radical and nitrogen dioxide.

Research has determined the UV absorption cross-sections for PPN, which are necessary to calculate its photolysis rate. acs.org However, compared to thermal decomposition, photolysis is generally considered a minor loss process for PANs, including PPN, particularly in the boundary layer and lower troposphere. copernicus.orggraphyonline.comnsf.gov

Table 2: Solar Photolysis Rates (J) for PPN at Different Zenith Angles This table is interactive. Click on the headers to sort the data.

| Solar Zenith Angle (degrees) | Photolysis Rate (J) (10⁻⁷ s⁻¹) |

|---|---|

| 0 | 8.8 |

| 20 | 8.5 |

| 40 | 7.3 |

| 60 | 4.8 |

| 80 | 1.4 |

Data derived from information in reference acs.org.

Reaction with Hydroxyl Radicals (OH)

The hydroxyl radical (OH) is the primary daytime oxidant in the troposphere, responsible for initiating the degradation of a vast array of volatile organic compounds. nsf.gov PPN can also be removed from the atmosphere through reaction with OH radicals.

However, studies indicate that this reaction is a slow and minor loss pathway for PANs compared to thermal decomposition. copernicus.orggraphyonline.comnsf.gov The rate constants for the reaction of OH with different PAN homologues can vary, but it does not represent a primary sink for PPN under most atmospheric conditions. nsf.gov The reaction of OH with PPN is considered much less significant than its reaction with the precursor hydrocarbons that lead to PPN formation. tandfonline.com

Wet and Dry Deposition Mechanisms

Deposition processes, which remove chemical species from the atmosphere to the Earth's surface, are categorized as wet (involving precipitation) or dry (direct uptake by surfaces). For PPN, these are considered loss mechanisms, although their efficiency is subject to environmental conditions.

Due to their relatively low solubility, wet deposition of PPN is generally thought to be a minor sink. graphyonline.comcopernicus.org However, dry deposition to surfaces like vegetation can be a more significant removal pathway. d-nb.info Eddy covariance flux measurements over a Ponderosa pine forest have observed net downward fluxes of PPN, indicating uptake by the ecosystem. d-nb.info These fluxes are influenced by several factors, including stomatal uptake by leaves, non-stomatal deposition to surfaces like leaf cuticles, and vertical gradients in the thermal decomposition rate within the forest canopy. d-nb.info Deposition velocities for PPN have been observed to be in the range of ~0.1 to 0.7 cm s⁻¹ over pine forests. copernicus.org The dry deposition of PANs is a recognized component of total reactive nitrogen deposition. semanticscholar.orgresearchgate.net

Interconversion with Reactive Nitrogen Species

This compound is an integral component of the reactive nitrogen (NOy) family. casahome.org Its existence is defined by its interconversion with other reactive nitrogen species. PPN is formed in the atmosphere through the reversible reaction of a peroxypropionyl radical (C2H5C(O)O2•) with nitrogen dioxide (NO2). wikipedia.org

C2H5C(O)O2• + NO2 ⇌ C2H5C(O)O2NO2 (PPN)

This equilibrium means that PPN acts as a temporary reservoir for both the peroxy radical and, more importantly, for NOx (NO + NO2). wikipedia.org The thermal decomposition of PPN releases these species back into the atmosphere. d-nb.info The net lifetime of PPN is ultimately controlled by the fate of the resulting peroxypropionyl radical, which can either reform PPN by reacting with NO2 or be permanently lost through reactions with nitric oxide (NO), the hydroperoxyl radical (HO2), or other peroxy radicals (RO2). sdu.edu.cnd-nb.info This cycle of formation and decomposition allows PPN to facilitate the long-range transport of NOx to remote areas, influencing regional photochemistry far from the original emission sources. ncsu.edukoreascience.kr

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound (PPN) | C2H5C(O)O2NO2 |

| Peroxyacetyl nitrate (PAN) | CH3C(O)O2NO2 |

| Vinyl-PAN | CH2=CHC(O)O2NO2 |

| Nitrogen Dioxide | NO2 |

| Nitric Oxide | NO |

| Ozone | O3 |

| Hydroxyl Radical | OH |

Global and Regional Distributional Patterns of Peroxypropionyl Nitrate

Spatial Variability in Tropospheric Concentrations

The concentration of PPN in the troposphere exhibits significant spatial variability, influenced by the distribution of anthropogenic and biogenic sources of its precursors, as well as meteorological conditions that affect its formation, transport, and thermal decomposition.

Urban, Suburban, and Rural Gradients

Concentrations of PPN are generally highest in urban areas and decrease in suburban and rural locations. This gradient is a direct consequence of the higher concentrations of NOx and anthropogenic VOCs from sources like vehicle exhaust and industrial emissions in urban centers.

Studies have shown that the ratio of PPN to its more abundant analogue, peroxyacetyl nitrate (B79036) (PAN), can also vary across these environments. For instance, research in Beijing, China, observed distinct concentrations of PAN and PPN at urban and suburban sites. researchgate.netcopernicus.org In one study, the average PPN concentration at a suburban site, Yufa, was 0.41 ppbv. researchgate.netcopernicus.org Another study in the contiguous U.S. found that the PPN/PAN ratio is highest in urban areas and tends to decrease as polluted air masses are transported over longer distances to rural areas. nasa.gov This suggests that the chemical composition of the precursor VOCs changes during transport, affecting the relative production of different peroxyacyl nitrates.

Measurements in Germany at an urban site in Munich and a rural site in Lindau also demonstrated this gradient, with PPN concentrations in Munich being approximately 7% of PAN concentrations, while at the rural Lindau site, this ratio was around 11%. tandfonline.com

Remote and Background Atmospheric Levels

In remote and background atmospheres, PPN concentrations are significantly lower than in polluted regions. This is due to the distance from major precursor sources and the limited atmospheric lifetime of PPN, which is primarily controlled by thermal decomposition.

Measurements in remote locations across the contiguous U.S. have recorded mean PPN levels as low as 5 parts per trillion (ppt). nasa.gov In the marine boundary layer over the Atlantic Ocean, PPN concentrations are often near or below the detection limit, especially in tropical latitudes. awi.de However, even in remote areas, episodes of elevated PPN can occur due to long-range transport of polluted air masses from continental sources.

A study at a high-elevation background site in South-Central China found that while local photochemical production contributes to PPN levels, the transport of aged air plumes can also lead to significant concentrations. sci-hub.se Similarly, research at a background site in the Pearl River Delta region of China measured varying levels of PPN depending on the origin of the air masses, with the lowest concentrations found in marine air and the highest in regional polluted plumes. aaqr.org

Hemispheric and Latitudinal Distributions

The distribution of PPN shows a distinct hemispheric and latitudinal pattern, largely mirroring the distribution of industrial and biomass burning activities, which are major sources of its precursors.

Measurements taken during a cruise over the Atlantic Ocean revealed significantly higher concentrations of PPN's analogue, PAN, in the Northern Hemisphere compared to the Southern Hemisphere. awi.deresearchgate.net PPN mixing ratios are expected to follow a similar pattern due to the co-location of their precursor sources. The study observed a decrease in PAN concentrations from temperate northern latitudes towards the tropics, with values dropping to below the detection limit between 10°N and 10°S. awi.deresearchgate.net

Vertical distribution profiles also show higher concentrations of PPN in the lower troposphere over continental regions, with a decrease in concentration with altitude. uri.edu However, in more remote regions, an increase with altitude can be observed, suggesting the role of long-range transport in the free troposphere. nasa.gov

Temporal Dynamics of Peroxypropionyl Nitrate Abundance

The abundance of PPN in the atmosphere is not static but exhibits dynamic temporal variations on both diurnal and seasonal scales. These variations are driven by the daily and seasonal cycles of solar radiation, temperature, and precursor emissions.

Diurnal Cycles

PPN concentrations typically show a distinct diurnal cycle, particularly during periods of active photochemistry. The cycle is characterized by a buildup of PPN during the day and a decline at night.

In urban and suburban areas, PPN levels, along with PAN, generally start to increase in the morning, peak in the late afternoon, and then decrease as photochemical production ceases and thermal decomposition becomes the dominant removal process. copernicus.orgnih.gov For example, in Beijing, PPN and PAN showed similar diurnal trends to ozone, with maximum values occurring in the late afternoon. copernicus.orgnih.gov In a coastal city in southeastern China, PPN was observed to peak around 14:00 local time in spring and autumn, and at 12:00 in the summer.

The timing of the peak can vary depending on the location and season. In winter, with weaker solar intensity and shorter daylight hours, the diurnal cycle can be less pronounced or even absent. nih.govcopernicus.org

Seasonal Variations

The atmospheric concentration of PPN exhibits significant seasonal variations, which are influenced by changes in temperature, solar radiation, and the sources of precursor VOCs.

In general, PPN concentrations are higher in the warmer, more photochemically active months of spring and summer and lower in the colder, darker months of autumn and winter. nih.gov A study in Beijing measured low monthly average PPN concentrations (below detection limit to 0.18 ppbV) from mid-autumn to early spring, with a maximum in September (1.14 ppbV). nih.gov

However, the seasonal pattern can be complex. For instance, at a rural site in eastern Scotland, the related compound PAN showed a pronounced maximum in late spring. bohrium.com In the Pearl River Delta region, higher levels of PAN were observed in autumn compared to summer, a pattern attributed to the influence of the Asian Monsoons. aaqr.org Wintertime measurements in Beijing have also detected notable concentrations of PPN, with a mean value of 52.8 pptv, indicating that photochemical production can still occur under cold conditions, albeit at a lower rate. nih.gov

Interactive Data Tables

PPN and PAN Concentrations at Different Locations

| Location | Site Type | PPN (ppbv) | PAN (ppbv) | PPN/PAN Ratio | Reference |

| Yufa, Beijing, China | Suburban | 0.41 (avg) | - | - | researchgate.netcopernicus.org |

| Peking University, China | Urban | - | 1.95 (avg) | 0.178 | researchgate.netcopernicus.org |

| Contiguous U.S. | Urban/Rural/Remote | 0.005 - 0.230 (mean) | 0.045 - 1.600 (mean) | 0.03 - 0.14 | nasa.gov |

| Munich, Germany | Urban | - | - | ~0.07 | tandfonline.com |

| Lindau, Germany | Rural | - | - | ~0.11 | tandfonline.com |

| Azusa, California | Urban | 0.72 (max) | 4.8 (max) | 0.142 | acs.org |

| Simi Valley, California | Suburban | 0.28 (max) | 3.0 (max) | 0.135 | acs.org |

Seasonal PPN Concentrations in Beijing, China

| Season | PPN Concentration (ppbV) | Reference |

| Mid-autumn to Early Spring | Below detection limit - 0.18 | nih.gov |

| September (Monthly Maximum) | 1.14 | nih.gov |

| Winter (Nov 2012 - Jan 2013) | 0.0528 (mean) | nih.gov |

Influence of Meteorological Conditions

The distribution and atmospheric concentration of this compound (PPN) are significantly governed by meteorological factors. These conditions influence not only the chemical formation and decomposition of PPN but also its transport and dispersion from source regions to remote areas. The primary meteorological parameters affecting PPN concentrations include temperature, solar radiation, and wind patterns.

Temperature

Temperature plays a critical and dual role in the atmospheric lifecycle of PPN. The compound's stability is highly temperature-dependent. copernicus.org An increase in ambient temperature accelerates the rate of thermal decomposition of PPN back into its precursor radicals and nitrogen dioxide. nih.govd-nb.info For instance, a study in Azusa, California, noted that on days with afternoon temperatures around 40°C, the amount of peroxyacetyl nitrate (PAN), a close analogue of PPN, lost to thermal decomposition was four to five times greater than the measured ambient concentration. nih.gov This indicates that in warmer, low-altitude environments, the atmospheric lifetime of PPN is significantly shortened. copernicus.orgsdu.edu.cn

Conversely, at the lower temperatures characteristic of the middle and upper troposphere, the thermal decomposition rate of PPN slows dramatically, extending its atmospheric lifetime to days or even weeks. copernicus.orgd-nb.info This increased stability allows PPN to undergo long-range transport, acting as a reservoir for reactive nitrogen that can be released in remote regions. acs.org While higher temperatures promote decomposition, they can also enhance the photochemical reactions that form PPN in the first place, complicating the net effect of temperature on its concentration. aaqr.org

Solar Radiation

As a secondary pollutant, PPN is not directly emitted but is formed in the atmosphere through photochemical reactions. vulcanchem.com The formation process involves the oxidation of volatile organic compounds (VOCs), specifically propanal and other larger alkanes, in the presence of nitrogen oxides (NOx) and sunlight. vulcanchem.comnsf.gov Consequently, the intensity of solar radiation is a key driver of PPN production.

Field studies consistently show a diurnal pattern for PPN that follows the intensity of sunlight, with concentrations typically peaking in the afternoon when solar radiation is at its maximum. nih.govcopernicus.org Studies in Germany and Beijing found a strong positive correlation between PAN (and by extension, PPN) and ozone, particularly during months with high solar radiation, which points to significant photochemical production. copernicus.orgtandfonline.com

Wind and Transport

Wind speed and direction are crucial in determining the local concentrations of PPN by controlling the transport of both PPN itself and its precursors from polluted source areas. tandfonline.com In Beijing, higher concentrations of PPN were observed when wind speeds were low (less than 4 m/s) and originated from the south or southwest, indicating the accumulation of local pollution and transport from industrial areas. copernicus.org Another study in Beijing during the winter found that PAN-rich air masses were transported from the southeast during the nighttime. nih.gov Similarly, research at a rural site in Germany suggested that observed PPN levels were influenced by the transport of polluted air masses from the former East Germany. tandfonline.com

Vertical air movements, such as downdrafts, can also influence surface concentrations by transporting air with higher PPN concentrations from the upper atmosphere of the boundary layer down to the ground. aaqr.org The stability of PPN at colder, higher altitudes means that it can be transported over long distances and then mixed down to the surface in remote locations, contributing to background pollution levels. d-nb.infoacs.org

Research Findings on this compound Concentrations

The following tables present data from various research studies, detailing measured concentrations of this compound (PPN) in different global and regional settings.

Table 1: PPN Concentrations in North America

| Location | Study Period | Site Type | Concentration (ppt) | Reference |

|---|---|---|---|---|

| Various, U.S. | 1983-1985 | Urban, Rural, Remote | Mean: 5-230, Max: 900 | nasa.gov |

| Azusa, California | Summer 1997 | Urban | Max: 720 | nih.gov |

| Simi Valley, California | Summer 1997 | Urban | Max: 280 | nih.gov |

| Tanbark Flat, California | Aug-Oct 1989 | Mountain Forest | Max: 750 | acs.org |

| Erie, Colorado | Summer 2015 | Observatory | Dominated by anthropogenic VOC precursors during high O3 events | nsf.gov |

Table 2: PPN Concentrations in Asia

| Location | Study Period | Site Type | Concentration (pptv) | Reference |

|---|---|---|---|---|

| Beijing, China (Yufa) | Sept 2006 | Suburban | Mean: 410, Max: 2510 | copernicus.org |

| Beijing, China | Winter 2012-2013 | Urban | Mean: 52.8, Max: 850.6 | nih.gov |

Table 3: PPN Concentrations in Europe

| Location | Study Period | Site Type | Concentration as % of PAN | Reference |

|---|---|---|---|---|

| Munich, Germany | 1988-1990 | Urban | ~7% | tandfonline.com |

| Lindau, Germany | 1988-1990 | Rural | ~11% | tandfonline.com |

Role of Peroxypropionyl Nitrate in Atmospheric Chemistry and Transport

Function as a Reactive Nitrogen Reservoir (NOx)

Peroxypropionyl nitrate (B79036) acts as a temporary reservoir for reactive nitrogen species, particularly nitrogen oxides (NOx), in the troposphere. ucar.eduenv.go.jp NOx, which is composed of nitric oxide (NO) and nitrogen dioxide (NO2), is a primary pollutant emitted from both natural and anthropogenic sources. In the atmosphere, PPN is formed through the reversible reaction of the peroxypropionyl radical with nitrogen dioxide. wikipedia.org

This equilibrium is highly dependent on temperature. copernicus.org At colder temperatures, typically found at higher altitudes, the formation of PPN is favored, effectively sequestering NOx. wikipedia.orgcopernicus.org As the air mass descends to warmer, lower altitudes, PPN becomes thermally unstable and decomposes, releasing the peroxypropionyl radical and NO2. wikipedia.orgcopernicus.org This process makes PPN a significant carrier of NOx, influencing the distribution and availability of this key pollutant far from its original source. wikipedia.orgnih.gov In some environments, PANs like PPN can constitute a major fraction of the total available reactive odd nitrogen (NOy). ucar.edu

Contribution to Long-Range Atmospheric Transport of Pollutants

The thermal stability of PPN at low temperatures allows it to be a significant vehicle for the long-range transport of pollutants across regional and even continental scales. wikipedia.orghjkxyj.org.cn Formed in polluted areas, PPN can be lifted into the colder free troposphere where it can travel for extended periods, often for days, with minimal decomposition. copernicus.org

During this transport, the sequestered NOx is effectively removed from the immediate chemical reactions in the source region. However, upon subsidence into warmer air masses, the stored NOx is released, contributing to air pollution in downwind areas that may otherwise be pristine. wikipedia.orgcopernicus.org Studies have shown that trans-Pacific transport of Asian pollution, for instance, leads to increased levels of acyl peroxy nitrates and ozone in North America, with transport often occurring in the free troposphere. atmos-chem-phys-discuss.net This long-range transport mechanism highlights the interconnectedness of air quality on a global scale.

Influence on Tropospheric Ozone Production

The role of PPN in the production of tropospheric ozone (O3), a major component of photochemical smog, is multifaceted. copernicus.org Ozone is formed through a series of complex photochemical reactions involving NOx and VOCs. copernicus.org By acting as a reservoir and transport agent for NOx, PPN directly influences the spatial and temporal distribution of one of the key precursors for ozone formation. wikipedia.orgnih.gov

When PPN decomposes and releases NO2 in remote or less polluted areas, it can initiate or enhance local ozone production, particularly in regions where ozone formation is limited by the availability of NOx. wikipedia.orgcopernicus.org Conversely, the formation of PPN in polluted urban areas can temporarily reduce the amount of NOx available for immediate ozone production, although this effect is often localized and temporary. dntb.gov.ua A strong positive correlation between PANs (including PPN) and ozone is often observed during periods of high solar radiation, indicating significant ozone production. tandfonline.com The relationship between PPN and ozone can be complex, with some studies showing that the production of peroxy nitrates can inhibit daytime ozone production under certain conditions. dntb.gov.ua

Indicators of Photochemical Air Pollution and Air Mass Processing

Peroxypropionyl nitrate, along with other PANs, serves as an excellent indicator of photochemical air pollution and the extent of air mass processing. acs.orgwitpress.com Since PPN is not directly emitted but is formed through atmospheric chemical reactions, its presence signifies active photochemistry. wikipedia.orgacs.org Elevated concentrations of PPN are a clear signal of aged, photochemically processed air masses. acs.org

The ratio of PPN to its more abundant counterpart, PAN, can provide valuable insights into the sources and types of VOC precursors present in the atmosphere. vulcanchem.com For example, higher PPN/PAN ratios have been observed in urban areas, reflecting the specific mix of hydrocarbons from vehicular and industrial emissions. vulcanchem.com In some regions, high PPN to PAN ratios have been linked to emissions from the oil and gas industry. researchgate.net By studying the concentrations and ratios of these compounds, scientists can trace the history and chemical evolution of air parcels.

Inter-relationship with Other Peroxyacyl Nitrates (PANs)

This compound is part of a larger family of compounds known as peroxyacyl nitrates (PANs). wikipedia.org Peroxyacetyl nitrate (PAN) is the most abundant member of this family, typically accounting for 75-90% of total atmospheric PANs. wikipedia.org PPN is the second most prevalent, followed by other homologues such as peroxybutyryl nitrate (PBN) and peroxybenzoyl nitrate (PBzN). wikipedia.org

The relative abundance of different PANs is determined by the specific volatile organic compound precursors available in the atmosphere. wikipedia.org A high correlation is often observed between PAN and PPN, suggesting similar formation pathways and sources of their VOC precursors. copernicus.org However, the ratio of PPN to PAN can vary depending on the location and the specific mix of pollutants. For instance, studies in Germany found PPN concentrations to be around 11% of PAN in a rural site and 7% in an urban site. tandfonline.com In Beijing, the average PAN/PPN mixing ratios were found to be around 5.60 in an urban site and 5.83 in a suburban site. copernicus.org Measurements in southern California have shown average PPN/PAN concentration ratios of about 0.14. acs.org

The thermal stability of PPN is slightly lower than that of PAN, meaning it decomposes more readily at warmer temperatures. copernicus.org This difference in stability can influence their respective transport distances and their relative impacts on downwind air quality.

| Location | PAN Concentration | PPN Concentration | PPN/PAN Ratio |

| Azusa, California | 4.8 ppb (max) | 0.72 ppb (max) | 0.142 ± 0.025 |

| Simi Valley, California | 3.0 ppb (max) | 0.28 ppb (max) | 0.135 ± 0.028 |

| Beijing (Urban) | 1.95 ppbv (avg) | 0.41 ppbv (avg at suburban site) | ~0.17 |

| Lindau, Germany (Rural) | - | ~11% of PAN | - |

| Munich, Germany (Urban) | - | ~7% of PAN | - |

| Porto Alegre, Brazil | 0.19-6.67 ppb (max) | 0.06-0.72 ppb (max) | 0.105 ± 0.004 (from max values) |

Methodologies for Atmospheric Measurement and Detection of Peroxypropionyl Nitrate

Chromatographic Techniques

Chromatography, particularly gas chromatography, has been a cornerstone for the measurement of peroxyacyl nitrates (PANs), including PPN, for decades. These methods rely on the separation of different compounds from an air sample, followed by their detection.

Gas chromatography coupled with an electron capture detector (GC-ECD) is the most established and widely utilized method for the atmospheric measurement of PPN. tandfonline.comsemanticscholar.org This technique involves introducing an air sample into a gas chromatograph, where a carrier gas transports the sample through a column. The column separates the various chemical components based on their physical and chemical properties. As the separated compounds exit the column, they enter the electron capture detector. The ECD is highly sensitive to electrophilic compounds like PPN, which can "capture" electrons, leading to a measurable decrease in the detector's standing current. This change in current is proportional to the concentration of the compound.

GC-ECD systems have been successfully used in numerous field campaigns to measure PPN and its more abundant analogue, peroxyacetyl nitrate (B79036) (PAN). 222.29.77env.go.jp The detection limits for PPN using GC-ECD can be in the low parts per trillion by volume (pptv) range. For instance, a method using a DB-1 capillary column reported a detection limit of 36 pptv for PPN. researchgate.net Another study reported detection limits of 5 and 10 pptv for PAN and PPN, respectively. env.go.jp In a study in Beijing, a GC-ECD system was used to measure ambient PPN, with maximum mixing ratios reaching 2.48 parts per billion by volume (ppbv). 222.29.77

A simple and reliable method was developed for the routine analysis of atmospheric PPN at the ppt (B1677978) level, which involved collecting PPN from the air in a U-shaped Teflon trap immersed in dry ice-ethanol before analysis by GC-ECD. sci-hub.se This method achieved a detection limit of 10 ppt for a 200 ml air sample. sci-hub.se

Table 1: Performance Characteristics of Selected GC-ECD Methods for PPN Detection

| Column Type | Detection Limit (PPN) | Sample Volume | Key Findings | Reference |

| DB-1 Capillary Column | 36 pptv | Not specified | Simultaneous analysis of CCl₄, PAN, and PPN. | researchgate.net |

| DB-210 | 10 pptv | Not specified | Used for urban and suburban atmospheric measurements. | env.go.jp |

| Teflon Trap Preconcentration | 10 ppt | 200 ml | PPN stable in trap for over two days. | sci-hub.se |

Continuous advancements in chromatographic techniques have led to improved separation efficiency and faster analysis times for PPN and other PANs. The move from packed columns to capillary columns has been a significant development, offering better resolution and the ability to simultaneously analyze multiple compounds. tandfonline.comresearchgate.net For example, the use of a DB-1 separation column has been demonstrated for the direct and simultaneous measurement of atmospheric carbon tetrachloride (CCl₄), PAN, and PPN. researchgate.net

Fast gas chromatography has also emerged as a valuable tool, reducing analysis times to under a minute for PAN and its analogues, which is particularly useful for aircraft-based measurements where high temporal resolution is required. eawag.chresearchgate.net Dual-channel GC systems have also been developed to enhance measurement capabilities. researchgate.net Furthermore, coupling GC with alternative detectors like luminol-based chemiluminescence has been explored. This method offers rapid and selective detection and does not suffer from the oxygen interference that can affect ECDs. eawag.ch Gas chromatography/negative-ion, chemical-ionization mass spectrometry (GC/NICI MS) is another advanced technique that has been reported as a highly selective method for PANs, with detection limits comparable to GC-ECD. tandfonline.comtandfonline.com

Gas Chromatography with Electron Capture Detection (GC-ECD)

Spectrometric Approaches

Spectrometric methods offer an alternative to chromatography, often providing higher time resolution and specificity for the detection of PPN and other trace gases.

Thermal Dissociation-Chemical Ionization Mass Spectrometry (TD-CIMS) is a highly sensitive and selective technique that has been increasingly used for the atmospheric measurement of PANs, including PPN. affinisep.comitrcweb.org In this method, the air sample is passed through a heated inlet where the thermally labile PAN compounds dissociate, producing peroxyacyl radicals. itrcweb.org These radicals then react with iodide ions (I⁻), which act as the reagent ion, in a flow tube. The resulting carboxylate ions are then detected by a mass spectrometer. itrcweb.org

TD-CIMS offers several advantages, including very fast time resolution (on the order of seconds) and low detection limits, often in the single-digit pptv range. researchgate.net This makes it particularly suitable for aircraft and vehicle-based measurements. affinisep.com Laboratory characterizations have shown that the sensitivity of TD-CIMS to PPN is slightly higher than that for PAN. itrcweb.org However, the sensitivity can be lower for larger aliphatic and olefinic PAN compounds. itrcweb.org Field intercomparisons have demonstrated good agreement between TD-CIMS and GC-ECD measurements for both PAN and PPN. researchgate.net

Table 2: Relative Sensitivities of TD-CIMS to Various Peroxyacyl Nitrates (Relative to PAN)

| Compound | Relative Sensitivity | Notes | Reference |

| Peroxyacetyl nitrate (PAN) | 1.00 | Reference compound | itrcweb.org |

| Peroxypropionyl nitrate (PPN) | ~1.1 - 1.2 | Slightly higher sensitivity than PAN | itrcweb.org |

| Peroxyisobutyryl nitrate (PiBN) | ~0.55 - 0.7 | Lower sensitivity | researchgate.netitrcweb.org |

| Peroxymethacryloyl nitrate (MPAN) | ~0.64 | Lower sensitivity | researchgate.netitrcweb.org |

Fourier Transform Infrared (FTIR) spectroscopy is another powerful technique used for the quantification of PPN, primarily in laboratory and environmental chamber studies. FTIR measures the absorption of infrared radiation by a sample, and the resulting spectrum provides a unique "fingerprint" of the molecules present. By analyzing the characteristic absorption bands of PPN, its concentration can be determined.

FTIR has been used to measure the infrared absorption cross-sections of PPN, which are essential for its accurate quantification. It is also a key tool in product studies of atmospheric chemical reactions. For instance, FTIR has been used to identify and quantify PPN as a product in the OH radical-initiated oxidation of various volatile organic compounds, such as γ-caprolactone and (E)-4-methoxy-3-buten-2-one, in the presence of NOx. In one study, the reaction of γ-caprolactone with OH radicals yielded PPN with a molar formation yield of (52 ± 3)%. While not typically used for routine ambient monitoring due to lower sensitivity compared to GC-ECD or TD-CIMS, long-path FTIR systems can be used to quantify PANs in environmental chambers.

Thermal Dissociation-Chemical Ionization Mass Spectrometry (TD-CIMS)

Passive Sampling Strategies

Passive sampling offers a simple, cost-effective approach for obtaining time-integrated measurements of atmospheric pollutants without the need for power or complex equipment. 222.29.77 However, the development of passive samplers specifically for PPN is not as advanced as for other pollutants.

Research into passive sampling of photochemical oxidants has often focused on a combined measurement of the total oxidant dose, which includes ozone (O₃), nitrogen dioxide (NO₂), PAN, and PPN. tandfonline.com These samplers typically utilize oxidant-fugitive colorants coated on a filter. The color of the filter fades in proportion to the total dose of the oxidants it is exposed to. The color change can then be measured using reflectance spectroscopy. tandfonline.com

Currently, there is a lack of passive sampling strategies designed for the specific and independent quantification of atmospheric this compound. The existing methods that can detect PPN are generally part of a broader measurement of total photochemical oxidants.

Calibration and Quality Assurance Protocols in Field Studies

The accurate measurement of this compound (PPN) in the atmosphere is critically dependent on robust calibration and quality assurance (QA) protocols implemented during field studies. These procedures are essential for ensuring the reliability, comparability, and long-term consistency of ambient concentration data.

Calibration Standards and Methods:

The primary method for calibrating instruments that measure PPN, such as gas chromatographs with electron capture detection (GC-ECD), involves the use of synthesized PPN standards. d-nb.info These standards are typically prepared in the laboratory through the strong acid nitration of the corresponding peracids. d-nb.info The synthesized PPN is then used to create a calibration gas at a known concentration.

In practice, calibration procedures in the field often involve several steps:

Laboratory Characterization: Before deployment, instruments undergo thorough characterization in the laboratory. This includes determining the instrument's response factor for PPN relative to a more common standard like peroxyacetyl nitrate (PAN). nasa.gov For instance, studies have defined the response factor for PPN as a ratio relative to PAN. nasa.gov

In-Situ Calibration: During field campaigns, periodic calibrations are performed to account for any drift in instrument response. This can be done by introducing a stable flow of air containing a pre-determined concentration of the calibration standard. aaqr.org For example, some field studies perform weekly calibrations of their GC-ECD instruments. aaqr.org In other cases, daily checks of detector response and retention time are conducted using compounds like methyl nitrate. ncsu.edu

Cross-Calibration and Intercomparison: To ensure data quality and comparability between different instruments and studies, cross-calibration exercises are crucial. This involves comparing the measurements of a PPN analyzer with other instruments, such as a total odd-nitrogen (NOy) instrument or another established PPN measurement system. d-nb.infocopernicus.org For example, a Thermal Dissociation-Chemical Ionization Mass Spectrometer (TD-CIMS) has been cross-calibrated against a fast PAN-GC to determine calibration factors and relative sensitivities for PPN. nasa.gov Such comparisons have shown good agreement, often within 10%, between different measurement techniques under field conditions. nasa.gov

The table below summarizes calibration details from various PPN measurement studies.

| Instrument | Calibration Method | Frequency | Key Findings | Reference |

| Gas Chromatograph with Electron Capture Detection (GC/ECD) | Manual injection of synthesized standards. | Periodic | Used strong acid nitration of peracids to create standards. | d-nb.info |

| Automated GC/ECD | Use of a calibration unit producing a stable flow of air with pre-determined PAN concentrations. | Weekly | --- | aaqr.org |

| PANs Gas Chromatograph (GC) | Cross-calibrated against a total nitrogen oxide (NOy) instrument. | Pre- and post-field campaign | Determined the response factor for PPN relative to PAN to be 0.90. | nasa.gov |

| Thermal Dissociation-Chemical Ionization Mass Spectrometer (TD-CIMS) | Cross-calibrated with a dual-channel GC/ECD and a total odd-nitrogen (NOy) instrument. | During laboratory characterization | The sensitivity for PPN was found to be slightly higher than that of PAN. | copernicus.org |

Quality Assurance:

Quality assurance protocols are implemented throughout the measurement process, from sampling to data analysis. A key aspect of QA is ensuring the integrity of the sample. This involves using appropriate sampling lines (e.g., Teflon) of identical lengths when comparing instruments to avoid differential losses. ncsu.edu Data validation includes checking for consistency in retention times and detector responses. ncsu.edu Furthermore, participation in intercomparison studies, like those conducted during major field campaigns, provides an external check on the accuracy of the measurements. d-nb.infoncsu.edu

Challenges and Innovations in Atmospheric Monitoring

The atmospheric monitoring of this compound presents several challenges, primarily related to its low ambient concentrations, thermal instability, and potential for chemical interferences. However, ongoing innovations in analytical instrumentation are addressing these issues, leading to more accurate and higher-resolution measurements.

Challenges in PPN Monitoring:

Thermal Lability: PPN, like other peroxyacyl nitrates, is thermally unstable. copernicus.org Its lifetime in the atmosphere is highly dependent on temperature, ranging from about 30 minutes in warm summer conditions to several months in the cold upper troposphere. witpress.com This thermal decomposition can lead to significant losses of PPN within sampling lines and instrument inlets if they are not properly temperature-controlled, leading to an underestimation of its ambient concentration. copernicus.org

Low Concentrations: PPN is typically present in the atmosphere at concentrations significantly lower than its more abundant analogue, PAN. nasa.gov The ratio of PPN to PAN in polluted air masses is often around 0.08 to 0.1. nasa.govresearchgate.net Measuring these low mixing ratios, which can be in the parts-per-trillion (ppt) range, requires highly sensitive detectors. witpress.comnasa.gov

Chemical Interferences: In urban environments with high levels of nitric oxide (NO), some measurement techniques can suffer from interferences. sdu.edu.cn For instance, in TD-CIMS, the presence of high NO concentrations can lead to a loss of the PAN and PPN signal, requiring a correction based on concurrent NO measurements. sdu.edu.cn

Innovations in Atmospheric Monitoring:

Significant advancements in analytical techniques have improved the ability to measure PPN and other peroxyacyl nitrates accurately.

Gas Chromatography with Electron Capture Detection (GC-ECD): This has been the traditional and most common method for measuring PPN. copernicus.orgresearchgate.netresearchgate.net Innovations have focused on developing more compact and automated GC systems with higher time resolution (e.g., less than 10 minutes) and low detection limits (around 25 ppt). researchgate.net The use of non-radioactive detectors in some newer models also simplifies regulatory compliance. witpress.com

Thermal Dissociation-Chemical Ionization Mass Spectrometry (TD-CIMS): This technique represents a major innovation for the measurement of peroxyacyl nitrates. copernicus.org In a TD-CIMS instrument, PPN is thermally dissociated in a heated inlet, and the resulting peroxypropionyl radical is chemically ionized before being detected by a mass spectrometer. copernicus.org TD-CIMS offers several advantages, including high sensitivity and very fast measurement times, making it suitable for aircraft-based measurements to study the transport of pollutants. nasa.govsdu.edu.cn Laboratory characterizations have shown that TD-CIMS can reliably measure PPN, though careful calibration for each specific PAN species is necessary. copernicus.org

The table below highlights some of the measured concentrations of PPN from various field studies, illustrating the range of concentrations encountered in different environments.

| Location | Environment | Maximum PPN Concentration (ppb) | Average PPN Concentration (ppb) | PPN/PAN Ratio | Reference |

| Beijing, China (Yufa) | Suburban | 2.51 | 0.41 | 0.17 | copernicus.orgresearchgate.net |

| Porto Alegre, Brazil | Urban | 0.72 | - | 0.105 | researchgate.net |

| Various, USA (1983-1985) | Urban, Rural, Remote | 0.9 | 0.005 - 0.230 | ~0.08 | nasa.gov |

| Shenzhen, China | Urban | 1.01 | 0.08 | - | nih.gov |

These innovations are crucial for improving our understanding of the sources, transport, and chemical impacts of PPN in the atmosphere, from polluted urban centers to remote regions.

Atmospheric Modeling of Peroxypropionyl Nitrate

Integration into Chemistry and Transport Models (CTMs)

Chemistry and Transport Models (CTMs) are large-scale models that simulate the movement and chemical transformation of trace gases and aerosols in the atmosphere. The inclusion of PPN chemistry is crucial for accurately representing photochemical smog and the long-range transport of nitrogen oxides (NOx). ucar.edu

Global and Regional Model Applications

Regional models, such as the Weather Research and Forecasting-Community Multiscale Air Quality (WRF-CMAQ) model, are used to study the impact of PPN on air quality in specific areas. researchgate.net These models can simulate the formation, transport, and deposition of PPN at a higher resolution, providing valuable information for air quality management. For example, studies using WRF-CMAQ have evaluated the factors influencing PPN abundance in regions like the Pearl River Delta. researchgate.net

Chemical Mechanisms Incorporating PPN (e.g., SAPRC, RACM2, MCM)

The chemical reactions involving PPN are represented within CTMs by chemical mechanisms. Several detailed mechanisms are used in atmospheric modeling, each with varying levels of complexity.

SAPRC (Statewide Air Pollution Research Center): The SAPRC mechanism, in its various updated versions like SAPRC-18, includes detailed chemistry for a wide range of volatile organic compounds (VOCs) and their oxidation products, including the formation and loss of PPN. ucr.edu For instance, the SAPRC-97 mechanism was used to identify the most significant VOC precursors for PPN formation in Porto Alegre, Brazil, highlighting the importance of aromatic compounds. researchgate.net

RACM2 (Regional Atmospheric Chemistry Mechanism, version 2): RACM2 is another widely used chemical mechanism in regional air quality models. researchgate.netepa.gov It provides a comprehensive representation of tropospheric chemistry, including the reactions leading to PPN. The Community Regional Atmospheric Chemistry Multiphase Mechanism (CRACMM), which builds upon RACM2, also explicitly includes PPN in its chemical scheme. researchgate.net

MCM (Master Chemical Mechanism): The MCM is a near-explicit mechanism that describes the detailed degradation of a large number of primary emitted VOCs. researchgate.netcopernicus.org It is often employed in box models to investigate the fine details of chemical processes. copernicus.org Studies have utilized MCM-based box models to successfully replicate the observed variations of peroxyacetyl nitrate (B79036) (PAN), a related compound, indicating its capability to simulate the formation of peroxyacyl nitrates in general. copernicus.org

Box Model Simulations for Process-Level Understanding

Box models are simplified models that simulate chemical processes within a well-mixed "box" of air, without considering spatial transport. They are invaluable for gaining a deep understanding of the chemical mechanisms at a specific location or under controlled conditions. nsf.govnasa.gov Idealized box model simulations have been used to investigate the chemical drivers behind observed ratios of PPN to PAN, helping to identify the dominant precursor sources, such as those from oil and natural gas emissions. nsf.gov These simulations can also be used to test the sensitivity of PPN formation to different initial concentrations of precursors like nitrogen oxides and VOCs. nsf.gov

Sensitivity Analysis of Precursor Emissions on PPN Levels

Sensitivity analyses are conducted using atmospheric models to determine how changes in the emissions of precursor compounds affect the concentration of PPN. These studies are crucial for developing effective emission control strategies. For example, modeling studies have shown that PPN formation can be sensitive to the emissions of specific VOCs, such as propane (B168953) and larger alkanes from oil and gas activities. nsf.gov The ratio of PPN to PAN is often used as an indicator of the relative importance of different VOC precursors. nsf.govtandfonline.com A higher PPN/PAN ratio can suggest a greater influence of anthropogenic alkanes on photochemistry. tandfonline.com

| Precursor Category | Impact on PPN Formation | Key Findings |

| Alkanes (e.g., Propane) | Significant precursor to the propionyl peroxy radical, leading to PPN formation. | Elevated PPN to PAN ratios during high ozone events are driven by propane and larger alkanes from oil and natural gas emissions. nsf.gov |

| Aromatics (e.g., Xylenes) | Important precursors to PPN in urban areas. | SAPRC 97 modeling identified aromatics as major contributors to PPN formation potential in Porto Alegre. researchgate.net |

| Alkenes | Contribute to PPN formation through their oxidation products. | Along with aromatics, alkenes play a major role as precursors to peroxyacyl nitrates in urban environments. researchgate.net |

| Oxygenated VOCs (e.g., Propanal) | Direct precursors to the propionyl peroxy radical. | Propanal is considered an exclusive precursor to PPN in some chemical mechanisms. copernicus.org |

Model Evaluation and Comparison with Observational Data

To ensure their reliability, the outputs of atmospheric models are rigorously compared with real-world measurements of PPN and related species. This process, known as model evaluation, helps to identify and reduce uncertainties in the models. graphyonline.com

Field campaigns, such as TRACE-P, provide extensive datasets of atmospheric composition, including PPN, which are used to validate and improve CTMs. nasa.gov For instance, comparisons between the STOCHEM-CRI model and aircraft measurements have revealed that the model tended to over-predict upper tropospheric PAN concentrations, a compound chemically similar to PPN. graphyonline.com Such discrepancies highlight areas where model chemistry or transport processes may need refinement. graphyonline.com Similarly, box model simulations are often constrained by and compared against field observations to ensure they accurately represent the local photochemistry. copernicus.org

Parameterizations for Atmospheric Processes

Parameterization is the process of representing complex physical and chemical processes that cannot be explicitly resolved by the model's grid size in a simplified, yet scientifically sound, manner. For PPN, key parameterized processes include its deposition and thermal decomposition.

The dry deposition of PPN, its removal from the atmosphere by contact with surfaces, is often calculated in CTMs as the product of its surface layer concentration and a dry deposition velocity (Vd). researchgate.net This Vd is highly parameterized, depending on meteorological conditions and surface characteristics. researchgate.net The thermal decomposition of PPN is another critical process that is parameterized based on temperature, as its atmospheric lifetime is highly sensitive to temperature changes. copernicus.orgacs.org Calculations of thermal loss have shown it to be a significant sink for PPN, substantially influencing its atmospheric concentration and lifetime. copernicus.org

Historical Context and Evolution of Peroxypropionyl Nitrate Research

Early Discoveries and Characterization in Photochemical Smog Studies

The story of PPN begins with the investigation into the nature of photochemical smog in Southern California. In the 1940s and 1950s, researchers in the Los Angeles area were grappling with a new form of air pollution characterized by reduced visibility, eye irritation, and damage to vegetation. osti.gov Initial studies by Arie Haagen-Smit and his colleagues demonstrated that ozone, formed from the photochemical reactions of nitrogen oxides (NOx) and hydrocarbons (HCs) from sources like vehicle exhaust, was a key component of this smog. osti.govresearchgate.net

However, ozone alone could not account for all the observed effects, particularly the specific type of plant damage known as "bronzing" on leafy vegetables. This led to the search for other phytotoxic compounds. In the mid-1950s, Edgar Stephens and his team at the Franklin Institute in Philadelphia, using long-path infrared (LP-IR) spectroscopy, identified a new class of compounds, the peroxyacyl nitrates. osti.govresearchgate.net The first and most prevalent member identified was peroxyacetyl nitrate (B79036) (PAN). aaqr.org

Subsequent research in the polluted air of Southern California confirmed the presence of other, similar molecules. osti.gov Peroxypropionyl nitrate (PPN), the three-carbon analog of PAN, was identified as another constituent of this complex chemical mixture. osti.gov Like PAN, PPN was found to be a product of photochemical reactions involving volatile organic compounds (VOCs) and NOx. aaqr.org Early characterization, aided by the development of gas chromatography with sensitive electron capture detectors (GC-ECD), allowed for the separation and measurement of PPN alongside PAN in ambient air samples, confirming its presence in photochemical smog. osti.govcopernicus.org These early studies in the 1960s established PPN as a consistent, albeit less concentrated, component of the smog plaguing Los Angeles and other urban centers. copernicus.org

Evolution of Understanding of its Atmospheric Role

Initially considered a minor component of photochemical smog, the understanding of PPN's role in the atmosphere has evolved significantly. Research has revealed that PPN, like PAN, plays a crucial role in tropospheric chemistry on local, regional, and even global scales. copernicus.org

PANs are now understood to be important secondary pollutants formed from the atmospheric photooxidation of non-methane hydrocarbons in the presence of nitrogen oxides. ametsoc.org PPN and PAN are considered key indicators of photochemical smog. copernicus.org The primary function of PPN in the atmosphere is as a reservoir for both NOx (NO + NO2) and reactive organic radicals. sdu.edu.cn

The formation of PPN sequesters NOx, preventing it from participating in local ozone production. However, PPN is thermally unstable and its lifetime is strongly dependent on temperature. sdu.edu.cn At the warmer temperatures typical of the boundary layer in polluted source regions, PPN has a lifetime of only a few hours before it decomposes, re-releasing NOx and a propionyl peroxy radical. sdu.edu.cnresearchgate.net This re-released NOx can then contribute to ozone formation downwind from the original pollution source.

Conversely, if PPN is transported to colder regions, such as the upper troposphere, its lifetime against thermal decomposition increases dramatically. This allows PPN to act as a mechanism for the long-range transport of NOx to remote areas where nitrogen oxides are otherwise scarce. bohrium.com In these remote regions, the subsequent decomposition of PPN can significantly influence the local atmospheric chemistry, including the production of ozone. nasa.gov The ratio of PPN to PAN can also provide insights into the sources of precursor volatile organic compounds, with higher PPN/PAN ratios sometimes suggesting a greater influence from specific anthropogenic emissions. researchgate.netnih.gov

Ambient Concentrations of this compound (PPN) in Various Locations

| Location | Year(s) of Study | Maximum PPN Concentration (ppb) | Average PPN Concentration (ppb) | Reference |

|---|---|---|---|---|

| Azusa, California, USA | 1997 | 0.72 | N/A | acs.org |

| Simi Valley, California, USA | 1997 | 0.28 | N/A | acs.org |

| Porto Alegre, Brazil | 1996-1997 | 0.72 | N/A | researchgate.net |

| Yufa (suburban Beijing), China | 2006 | 2.51 | 0.41 | researchgate.net |

| Beijing, China | 2010-2011 | 1.14 (monthly max) | Below detection limit to 0.18 (monthly avg) | nih.gov |

Milestones in Analytical and Modeling Capabilities

Progress in understanding PPN has been driven by significant advancements in analytical instrumentation and atmospheric modeling.

Analytical Capabilities: The initial discovery and characterization of PPN were made possible by long-path infrared spectroscopy. researchgate.net However, the breakthrough for routine measurement came with the application of gas chromatography coupled with an electron capture detector (GC-ECD). osti.govcopernicus.org This technique proved highly sensitive for halogenated and nitrate-containing compounds like PANs and became the standard method for decades, allowing for simultaneous measurements of PAN and PPN in various field campaigns worldwide. copernicus.orgresearchgate.net

In recent years, more advanced techniques have been developed. A significant milestone is the development of thermal dissociation-chemical ionization mass spectrometry (TD-CIMS). nasa.govcopernicus.org In this method, PANs in an air sample are thermally decomposed in a heated inlet to produce peroxyacyl radicals and NO2. The radicals are then detected by reacting them with iodide ions (I⁻), and the resulting carboxylate ions are measured by a mass spectrometer. copernicus.org TD-CIMS offers high sensitivity and faster sampling times compared to traditional GC methods, enabling more detailed studies of atmospheric processes. nasa.gov Cross-calibration studies between GC-ECD and TD-CIMS instruments have been crucial for ensuring data consistency and validating these newer methods. copernicus.org

Modeling Capabilities: The evolution of computer models has been equally important for understanding the role of PPN. Early photochemical models focused primarily on ozone and the chemistry of PAN. As understanding grew, more complex chemical mechanisms were developed to include the formation and decomposition of PPN and other PAN analogs.

A significant milestone was the incorporation of detailed organic chemistry into these models. For example, the SAPRC (Statewide Air Pollution Research Center) chemical mechanism includes reactions for a wide variety of VOCs that are precursors to PPN, such as alkanes and aromatic compounds. researchgate.net Using such models, researchers can perform sensitivity analyses to determine which VOCs are the most important precursors to PPN in a given urban area. researchgate.net Global three-dimensional models now also include PAN and PPN chemistry to simulate the long-range transport of nitrogen pollution and its impact on global atmospheric composition and climate. science.gov These models are essential tools for interpreting field observations and for developing effective air pollution control strategies. copernicus.org

Future Research Directions and Unresolved Questions

Gaps in Understanding PPN Formation and Fate

Significant gaps remain in the scientific understanding of the formation and atmospheric fate of peroxypropionyl nitrate (B79036) (PPN). While it is known to be a product of the oxidation of various volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx), the precise contributions of different precursors and the efficiency of its formation under diverse atmospheric conditions are not fully constrained. d-nb.infoscispace.com

Key unresolved questions include:

Precursor Contribution: The oxidation of n-alkanes is a known source of PPN, but the role of other biogenic and anthropogenic VOCs, such as certain oxygenated VOCs and aromatic compounds, in its formation requires further investigation. d-nb.infocopernicus.org For instance, studies in different environments have shown varying correlations between PPN and its more abundant analogue, peroxyacetyl nitrate (PAN), suggesting that the mix of local VOC precursors significantly influences their relative abundance. nih.gov In some urban areas, anthropogenic hydrocarbons are thought to dominate the photochemical formation of PPN. nih.gov

Reaction Mechanisms and Rates: While the general formation pathway involving the reaction of the peroxypropionyl radical with nitrogen dioxide (NO₂) is established, uncertainties persist in the reaction rates and branching ratios of the underlying chemical reactions, especially under low-NOx conditions or in complex urban and forested environments. d-nb.info There are indications that our understanding of peroxy radical chemistry, which is central to PPN formation, is incomplete. d-nb.info

Atmospheric Fate and Deposition: The ultimate fate of PPN in the atmosphere, including its deposition to various surfaces, is not well-quantified. The processes governing its removal from the atmosphere, such as uptake by vegetation and deposition to other surfaces, are poorly understood, which in turn affects the accuracy of its lifetime estimates in atmospheric models. d-nb.infonih.gov Research has highlighted the need for a more complete understanding of canopy-level fluxes of acyl peroxy nitrates. d-nb.info

Nighttime Chemistry: The role of nighttime chemical processes, such as reactions involving the nitrate radical (NO₃), in the formation and loss of PPN is an area that requires more detailed study. d-nb.info

Improved Analytical Methodologies and Sensor Development

Accurate and real-time measurement of PPN in the atmosphere is crucial for understanding its sources, sinks, and impacts. While significant progress has been made, there is a continuing need for the development of more sensitive, selective, and robust analytical techniques.

Current and emerging methods for PPN detection include:

Gas Chromatography with Electron Capture Detection (GC-ECD): This has been a widely used and well-established method for the analysis of peroxyacyl nitrates, including PPN. ucar.eduacs.orgjst.go.jp However, it often requires pre-concentration of the sample, especially for measurements in remote areas with low concentrations. witpress.com

Thermal Dissociation-Chemical Ionization Mass Spectrometry (TD-CIMS): This technique offers high selectivity and a very high temporal resolution for the measurement of peroxyacyl nitrates. sdu.edu.cn It allows for the simultaneous measurement of PPN and other related compounds. sdu.edu.cn However, potential interferences, for example from nitric oxide (NO), need to be carefully characterized and corrected for, especially in urban environments. sdu.edu.cn

Gas Chromatography/Negative-Ion, Chemical-Ionization Mass Spectrometry (GC/NICI MS): This is a selective method for the detection of PANs, including PPN, at parts per trillion by volume (pptv) levels. ucar.educapes.gov.br It has demonstrated good performance for ambient air measurements. capes.gov.br

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This is a promising technique for the semi-continuous ambient measurement of PANs. ucar.edu

Future research in this area should focus on:

Enhanced Sensitivity and Lower Detection Limits: There is a need for instruments capable of reliably measuring PPN at the low pptv levels found in remote and background atmospheres. witpress.com

Development of Field-Deployable Sensors: The development of low-cost, portable, and robust sensors for PPN would enable a much wider spatial and temporal monitoring network, providing valuable data for model evaluation and air quality management. ppn-group-inst.comacs.orgscilit.com

Improved Calibration Standards: A critical aspect of accurate measurement is the availability of stable and high-purity calibration standards for PPN and other peroxyacyl nitrates. ucar.edu The synthesis of high-purity PPN remains a challenge. ucar.edu

Table 1: Comparison of Analytical Techniques for Peroxypropionyl Nitrate (PPN) Detection

| Analytical Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Gas Chromatography with Electron Capture Detection (GC-ECD) | Separation by gas chromatography followed by detection using an electron capture detector. | Well-established, good sensitivity. | Can require sample pre-concentration, potential for interferences. |

| Thermal Dissociation-Chemical Ionization Mass Spectrometry (TD-CIMS) | Thermal decomposition of PPN followed by chemical ionization and mass spectrometric detection. | High selectivity, high temporal resolution, simultaneous measurement of multiple species. | Potential for interferences from other nitrogen compounds like NO. |

| Gas Chromatography/Negative-Ion, Chemical-Ionization Mass Spectrometry (GC/NICI MS) | Separation by gas chromatography coupled with selective detection using negative-ion chemical ionization mass spectrometry. | High selectivity, low detection limits. | Complex instrumentation. |

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Soft ionization technique that allows for real-time measurement of VOCs. | Semi-continuous, real-time measurements. | Potential for isobaric interferences. |

Advanced Modeling Frameworks and Coupled Systems

Atmospheric chemical transport models (CTMs) are essential tools for simulating the formation, transport, and fate of PPN and for assessing its impact on air quality and climate. However, the representation of PPN in these models can be improved.

Future research should focus on:

Inclusion of Detailed PPN Chemistry: Many current CTMs use simplified chemical mechanisms that may not accurately represent the full range of PPN precursors and formation pathways. copernicus.orgcopernicus.org There is a need to incorporate more detailed and up-to-date chemical mechanisms for PPN formation and loss into these models. copernicus.org

Improved Parameterizations of Deposition: The dry and wet deposition of PPN are often represented by highly parameterized schemes in models. nih.gov More accurate, physically-based parameterizations are needed, informed by field measurements of PPN fluxes over different ecosystems. d-nb.info

Coupled Chemistry-Climate Models: To better understand the role of PPN in the Earth system, it is important to use fully coupled chemistry-climate models that can simulate the interactions between atmospheric composition, climate change, and PPN distribution.

Dynamic Chemical Lateral Boundary Conditions: For regional air quality models, the use of dynamic chemical lateral boundary conditions from global models is crucial for accurately simulating the long-range transport of PPN and its precursors into the modeling domain. copernicus.orgnasa.gov

Model Intercomparison and Evaluation: Continued and expanded model intercomparison exercises, using comprehensive observational datasets including PPN measurements, are necessary to identify model deficiencies and guide future model development.

Role in Emerging Air Pollution Regimes

As global emissions patterns change, the relative importance of different air pollutants and their interactions are also evolving. PPN is expected to play a role in these emerging air pollution regimes.

Key areas for future investigation include:

Interaction with Aerosol Pollution: The relationship between PPN and particulate matter (PM) is complex and not fully understood, particularly during haze events. copernicus.orgnih.gov Further research is needed to elucidate the chemical and physical interactions between PPN and aerosols, and how these interactions affect the formation of secondary organic aerosols.

Impact on Ozone Formation: PPN, like other peroxyacyl nitrates, acts as a reservoir for NOx, influencing the production of tropospheric ozone, a major air pollutant. scispace.comaaqr.org The efficiency of PPN in transporting NOx to remote regions and its subsequent impact on ozone production in different chemical regimes (e.g., NOx-limited vs. VOC-limited) requires further study. researchgate.net

Influence of Changing Precursor Emissions: As emissions from sources like transportation and industry change due to regulations and technological advancements, the mix of VOC precursors for PPN will also change. heinzmann.com Understanding how these shifts in emissions will affect PPN concentrations and its contribution to air pollution is a critical research need. For example, the increasing use of alternative fuels may alter the production of PPN precursors. scispace.com

Urban-Rural Gradients: Further studies are needed to characterize the distribution of PPN along urban-to-rural gradients to better understand its transport and transformation in different environments. nih.gov

Global Budget Refinement

A well-constrained global budget for PPN, which includes a comprehensive accounting of its sources, sinks, and atmospheric burden, is essential for accurately assessing its role in the global troposphere. Current estimates of the global PPN budget are subject to significant uncertainties. researchgate.netgraphyonline.com

Future research efforts should be directed towards:

Quantifying Global Sources: This requires a better understanding of the emission rates of PPN precursors from both natural and anthropogenic sources, as well as the in-situ photochemical production of PPN in different regions of the world. graphyonline.com

Characterizing Global Sinks: The primary sinks for PPN are thermal decomposition and photolysis, but deposition to the surface also plays a role. The rates of these loss processes need to be better constrained through laboratory studies and field measurements. d-nb.infonih.gov

Improving Global Model Simulations: Global CTMs are the primary tool for estimating the global budget of trace gases like PPN. researchgate.netgraphyonline.com The accuracy of these models needs to be improved through the incorporation of more detailed chemistry, better emission inventories, and more realistic deposition schemes, as discussed in section 9.3.

Utilizing Satellite Observations: While direct satellite measurements of PPN are not currently feasible, satellite observations of related species like NO₂, formaldehyde, and carbon monoxide can provide valuable constraints on the precursors and chemical environment that lead to PPN formation, thereby helping to refine its global budget.

Long-Term Monitoring: The establishment of long-term monitoring sites for PPN and other peroxyacyl nitrates in key regions around the world would provide the data needed to track trends in its concentration and to evaluate the performance of global models. nih.gov

Q & A

Q. Table 1. Stability of this compound vs. Analogous Compounds

| Compound | Half-Life (25°C, Dark) | Key Degradation Products | Reference Method |

|---|---|---|---|

| This compound | 48–72 hours | NO₂, propionic acid | GC-MS |

| Peroxyacetyl nitrate | 24–36 hours | NO₂, acetic acid | FTIR |

Q. Table 2. Recommended Analytical Techniques